8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid
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Overview
Description
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid is a complex organic compound with a molecular formula of C32H38N6O6 and a molecular weight of 602.681 g/mol . This compound is known for its unique structure, which includes a benzhydrylpiperazine moiety linked to a trimethylpurine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid involves multiple steps. One common method includes the reaction of 1,3,7-trimethylxanthine with 3-(4-benzhydrylpiperazin-1-yl)propyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, DMF as a solvent, K2CO3 as a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could lead to alcohols or amines .
Scientific Research Applications
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like angiotensin-converting enzyme (ACE) by binding to the active site and preventing substrate access . This inhibition can lead to a decrease in blood pressure and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds share the benzhydrylpiperazine moiety and exhibit similar biological activities.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another class of compounds with related structural features and applications.
Uniqueness
What sets 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid apart is its unique combination of a trimethylpurine core with a benzhydrylpiperazine side chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
90749-37-4 |
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Molecular Formula |
C32H38N6O6 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H34N6O2.C4H4O4/c1-30-23(29-26-25(30)27(35)32(3)28(36)31(26)2)15-10-16-33-17-19-34(20-18-33)24(21-11-6-4-7-12-21)22-13-8-5-9-14-22;5-3(6)1-2-4(7)8/h4-9,11-14,24H,10,15-20H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WAYPLTIPTDAZAG-WLHGVMLRSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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